molecular formula C24H24N4O3 B11197783 1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(3-methoxybenzyl)piperidine-3-carboxamide

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(3-methoxybenzyl)piperidine-3-carboxamide

Cat. No.: B11197783
M. Wt: 416.5 g/mol
InChI Key: PXBMPIRAJDTQBH-UHFFFAOYSA-N
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Description

1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(3-METHOXYBENZYL)-3-PIPERIDINECARBOXAMIDE is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a benzofuro[3,2-d]pyrimidine core, a methoxybenzyl group, and a piperidinecarboxamide moiety, contributes to its distinctive chemical properties and biological activities.

Preparation Methods

The synthesis of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(3-METHOXYBENZYL)-3-PIPERIDINECARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(3-METHOXYBENZYL)-3-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and toluene, as well as catalysts like palladium on carbon and bases like sodium hydroxide.

Scientific Research Applications

1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(3-METHOXYBENZYL)-3-PIPERIDINECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(3-METHOXYBENZYL)-3-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(3-METHOXYBENZYL)-3-PIPERIDINECARBOXAMIDE can be compared with other benzofuro[3,2-d]pyrimidine derivatives, such as:

The uniqueness of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(3-METHOXYBENZYL)-3-PIPERIDINECARBOXAMIDE lies in its specific structural features and the combination of functional groups that contribute to its distinct biological activities and chemical properties.

Properties

Molecular Formula

C24H24N4O3

Molecular Weight

416.5 g/mol

IUPAC Name

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[(3-methoxyphenyl)methyl]piperidine-3-carboxamide

InChI

InChI=1S/C24H24N4O3/c1-30-18-8-4-6-16(12-18)13-25-24(29)17-7-5-11-28(14-17)23-22-21(26-15-27-23)19-9-2-3-10-20(19)31-22/h2-4,6,8-10,12,15,17H,5,7,11,13-14H2,1H3,(H,25,29)

InChI Key

PXBMPIRAJDTQBH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C2CCCN(C2)C3=NC=NC4=C3OC5=CC=CC=C54

Origin of Product

United States

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